molecular formula C6H6ClF3N2 B2628226 1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)- CAS No. 637022-66-3

1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)-

Cat. No.: B2628226
CAS No.: 637022-66-3
M. Wt: 198.57
InChI Key: XPHOQLFXRQWBOK-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole Derivatives in Organic Chemistry

The pyrazole scaffold, first synthesized by Ludwig Knorr in 1883, emerged as a cornerstone of heterocyclic chemistry due to its stability and versatility. Early studies focused on its aromatic properties and capacity to undergo diverse substitution reactions, enabling the development of nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib. The introduction of halogen atoms and alkyl groups into the pyrazole ring further expanded its utility, particularly in medicinal chemistry, where derivatives demonstrated antifungal, antibacterial, and anticancer activities. The compound 1H-pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)-, exemplifies this evolution, combining chlorine, ethyl, and trifluoromethyl substituents to optimize electronic and steric properties for targeted applications.

Significance of Trifluoromethyl-Substituted Heterocycles

Trifluoromethyl groups (-CF₃) are prized in drug design for their ability to modulate lipophilicity, metabolic stability, and binding affinity. These electron-withdrawing groups enhance the pharmacokinetic profiles of heterocyclic compounds by reducing oxidative degradation and improving membrane permeability. In 1H-pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)-, the -CF₃ group at position 5 stabilizes the pyrazole ring through inductive effects while increasing hydrophobicity, which is critical for interactions with hydrophobic enzyme pockets. Comparative studies show that trifluoromethylated pyrazoles exhibit superior bioactivity compared to non-fluorinated analogues, particularly in herbicidal and antifungal applications.

Properties

IUPAC Name

4-chloro-5-ethyl-3-(trifluoromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2/c1-2-3-4(7)5(12-11-3)6(8,9)10/h2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHOQLFXRQWBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-ethyl-1H-pyrazole with trifluoromethylating agents. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while oxidation can produce a pyrazole oxide .

Scientific Research Applications

Medicinal Applications

1H-Pyrazole derivatives are known for their diverse biological activities. The following table summarizes key pharmacological properties associated with this compound:

Activity Description References
Antimicrobial Effective against various bacterial strains, showcasing potential for antibiotic development.
Antiviral Exhibits activity against specific viral infections, making it a candidate for antiviral drugs.
Anti-inflammatory Demonstrates significant anti-inflammatory effects, potentially useful in treating chronic diseases.
Analgesic Provides pain relief, similar to well-known analgesics like celecoxib.
Anticancer Shows promise in inhibiting cancer cell proliferation, suggesting utility in oncology.

Case Studies

  • Antimicrobial Activity : A study demonstrated that 1H-Pyrazole derivatives exhibited potent antimicrobial activity against resistant strains of bacteria. The mechanism involved disruption of bacterial cell wall synthesis, highlighting its potential as a new antibiotic agent .
  • Anti-inflammatory Effects : Research indicated that compounds with a pyrazole core significantly reduced inflammation markers in animal models of arthritis. This suggests that 1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)- could be developed into a therapeutic agent for inflammatory conditions .
  • Anticancer Properties : A series of experiments showed that this compound inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms, indicating its potential as an anticancer drug .

Agricultural Applications

In addition to medicinal uses, pyrazole derivatives have potential applications in agricultural chemistry:

Application Description References
Herbicides Certain pyrazole compounds are effective as herbicides due to their ability to inhibit plant growth.
Insecticides Compounds like fipronil (a pyrazole derivative) are widely used as insecticides in agriculture.

Case Studies

  • Herbicidal Activity : Research has shown that pyrazole-based herbicides effectively control weed populations without harming crop yields. These compounds target specific biochemical pathways in plants, providing an environmentally friendly alternative to traditional herbicides .
  • Insecticidal Efficacy : The use of 1H-Pyrazole derivatives as insecticides has been documented in various studies, demonstrating their effectiveness against pests while minimizing toxicity to non-target organisms .

Mechanism of Action

The mechanism by which 1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)- 4-Cl, 3-Et, 5-CF₃ C₇H₇ClF₃N₂ 231.59 High lipophilicity; potential agrochemical intermediate -
1H-Pyrazole, 4-chloro-3-(2-fluorophenyl)-5-CF₃ 4-Cl, 3-(2-Fluorophenyl), 5-CF₃ C₁₀H₅ClF₄N₂ 264.61 Explored in Suzuki coupling; aryl substituent enhances π-π interactions
3-Chloro-4-iodo-1-methyl-5-CF₃-1H-pyrazole 3-Cl, 4-I, 1-Me, 5-CF₃ C₅H₄ClF₃IN₂ 325.45 Pd-catalyzed cross-coupling applications; iodine enables functionalization
1-(4-Bromophenyl)-5-(p-tolyl)-3-CF₃-1H-pyrazole 1-BrPh, 5-Tolyl, 3-CF₃ C₁₇H₁₂BrF₃N₂ 389.19 Celecoxib analog; bromine aids in further derivatization
5-(4-Methylphenyl)-1-phenyl-3-CF₃-1H-pyrazole 1-Ph, 5-(4-MePh), 3-CF₃ C₁₇H₁₃F₃N₂ 306.30 High thermal stability; aromatic substituents improve crystallinity

Physicochemical Properties

  • Electron-Withdrawing Effects : The chloro and CF₃ groups reduce electron density at the pyrazole core, increasing electrophilicity and stability against oxidation. In contrast, methoxy or nitro substituents (e.g., ) introduce stronger electronic effects, altering reactivity .
  • Crystallinity : Aromatic substituents (e.g., in ) improve crystallinity, whereas alkyl groups like ethyl may reduce melting points, as seen in the target compound .

Research Findings and Trends

Synthetic Efficiency : reports yields of 70–90% for trifluoromethyl pyrazoles, indicating robust methodologies applicable to the target compound .

Cross-Coupling Utility : Iodo- and bromo-substituted pyrazoles () are preferred for Pd-catalyzed reactions, whereas the target compound’s chloro group is less reactive in such contexts .

Biological Activity : Fluorinated aryl substituents (e.g., in ) enhance binding to hydrophobic enzyme pockets, a feature the ethyl group may partially replicate through steric bulk .

Biological Activity

1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)- (CAS Number: 637022-66-3) is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C6H6ClF3N
  • Molecular Weight : 198.57 g/mol
  • Structural Characteristics : The presence of a trifluoromethyl group enhances lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Biological Activities

1H-Pyrazole derivatives have been widely studied for their various biological activities. The specific compound exhibits several notable pharmacological effects:

Antimicrobial Activity

Research indicates that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)- have shown effectiveness against a range of bacteria and fungi. The presence of halogen substituents like chlorine and trifluoromethyl groups may enhance these effects by increasing membrane permeability of microbial cells .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds with similar structures have demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for selective COX-2 inhibitors derived from pyrazole structures can be significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating better efficacy .

Anticancer Properties

The anticancer activity of pyrazole derivatives has gained attention due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has shown that modifications in the pyrazole structure can lead to enhanced cytotoxicity against various cancer cell lines. For instance, derivatives with trifluoromethyl groups often exhibit improved potency compared to their non-fluorinated counterparts .

The biological activities of 1H-Pyrazole, 4-chloro-3-ethyl-5-(trifluoromethyl)- can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Cell Membrane Interaction : The lipophilic nature due to trifluoromethyl substitution enhances its ability to penetrate cellular membranes, leading to increased bioavailability and efficacy.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazole derivatives can modulate oxidative stress within cells, contributing to their anticancer and anti-inflammatory effects .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones for compounds containing the trifluoromethyl group.
  • Anti-inflammatory Activity : In vivo studies using animal models showed that administration of pyrazole derivatives resulted in reduced paw edema in mice, indicating strong anti-inflammatory properties comparable to standard NSAIDs.
  • Cancer Cell Line Studies : Research involving human cancer cell lines revealed that certain pyrazole derivatives led to a decrease in cell viability by inducing apoptosis through caspase activation pathways.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialMembrane disruption
Anti-inflammatoryCOX inhibition
AnticancerApoptosis induction
AnalgesicPain pathway modulation

Q & A

Q. What synthetic methodologies are effective for preparing 4-chloro-3-ethyl-5-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis of substituted pyrazoles often involves cyclocondensation of hydrazines with diketones or via nucleophilic substitution. For example, ethyl 3-phenyl-1H-pyrazole-5-carboxylate derivatives are synthesized by refluxing precursors with potassium carbonate in acetonitrile . For the target compound, introducing the ethyl group may require alkylation of a pre-formed pyrazole core, while the trifluoromethyl group could be introduced using CF₃ sources (e.g., Ruppert–Prakash reagent). Key factors include temperature control (reflux vs. room temperature), solvent polarity (acetonitrile or DMF), and stoichiometry of substituent-bearing reagents. Column chromatography (silica gel) is commonly used for purification .

Q. How can spectroscopic and crystallographic techniques confirm the structure of 4-chloro-3-ethyl-5-(trifluoromethyl)-1H-pyrazole?

  • Methodological Answer :
  • NMR : The ¹H NMR spectrum will show characteristic peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and the pyrazole ring protons (δ ~6.5–8.0 ppm). ¹⁹F NMR will confirm the trifluoromethyl group (δ ~-60 to -70 ppm).
  • X-ray crystallography : Programs like SHELXL refine crystal structures by analyzing diffraction data to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the lattice) . For example, dihedral angles between substituents and the pyrazole ring can reveal steric effects .

Q. What safety protocols are essential for handling chlorinated and fluorinated pyrazole derivatives?

  • Methodological Answer : Chlorinated and trifluoromethyl groups increase toxicity and reactivity. Key precautions include:
  • Using fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
  • Storing compounds in airtight containers away from moisture (CF₃ groups can hydrolyze).
  • Neutralizing waste with bases (e.g., sodium bicarbonate) before disposal. Safety data sheets for analogous compounds (e.g., 4-chloro-5-(trifluoromethyl)-1H-pyrazole) highlight hazards like skin corrosion (H314) .

Advanced Research Questions

Q. How can regioselective synthesis be achieved for introducing ethyl and trifluoromethyl groups at specific pyrazole positions?

  • Methodological Answer : Regioselectivity challenges arise due to the pyrazole ring’s tautomerism. Strategies include:
  • Directing groups : Using temporary substituents (e.g., boronate esters) to block undesired positions during alkylation or fluorination .
  • Cross-coupling reactions : Suzuki–Miyaura coupling with ethyl- or CF₃-bearing boronic acids, leveraging palladium catalysts and optimized ligands .
  • Protection/deprotection : Masking reactive sites (e.g., chlorine at position 4) before introducing ethyl/CF₃ groups .

Q. What role do computational methods play in predicting the reactivity and bioactivity of 4-chloro-3-ethyl-5-(trifluoromethyl)-1H-pyrazole?

  • Methodological Answer :
  • DFT calculations : Predict electron density distribution, nucleophilic/electrophilic sites, and tautomeric preferences. For example, the trifluoromethyl group’s electron-withdrawing effect may polarize the ring, influencing reactivity.
  • Molecular docking : Screens potential biological targets (e.g., enzymes like Factor Xa) by simulating ligand–protein interactions. Pyrazole derivatives with bulky substituents (e.g., CF₃) often exhibit enhanced binding affinity .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

  • Methodological Answer : Discrepancies may arise from impurities, assay conditions, or substituent positional isomerism. Approaches include:
  • Reproducibility checks : Re-synthesizing compounds using documented protocols and verifying purity via HPLC/MS.
  • Structure–activity relationship (SAR) studies : Systematically varying substituents (e.g., replacing ethyl with methyl) to isolate bioactivity contributors .
  • Meta-analysis : Comparing data across studies while controlling for variables like cell lines, dosage, and solvent effects .

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